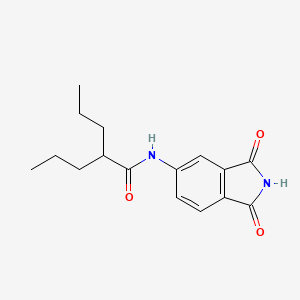![molecular formula C16H17FN2O3S B5705647 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide, also known as DB844, is a benzamide derivative that has been studied for its potential use as an antiparasitic agent. DB844 has been shown to be effective against a variety of parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, the causative agent of visceral leishmaniasis.
Wirkmechanismus
The exact mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide is not fully understood, but it is thought to target the parasites' mitochondrial membrane potential. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has been shown to induce depolarization of the mitochondrial membrane potential in both Trypanosoma cruzi and Leishmania donovani, leading to parasite death.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has been shown to have low toxicity in vitro, with no significant cytotoxicity observed in mammalian cells. In vivo studies have also shown low toxicity, with no significant adverse effects observed in animal models. However, further studies are needed to fully understand the potential toxicity of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has several advantages for use in lab experiments. It is easy to synthesize and has low toxicity, making it a good candidate for in vitro and in vivo studies. However, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide. One area of research could be to further investigate its mechanism of action, which could lead to the development of more effective antiparasitic agents. Another area of research could be to investigate its potential use in combination therapy with other antiparasitic agents. Additionally, further studies are needed to fully understand the potential toxicity of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide and its effects on mammalian cells.
Synthesemethoden
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide can be synthesized using a multi-step process starting from 2-fluoro-5-nitro-N-(2-methylphenyl)benzamide. The first step involves reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting compound is then treated with dimethylsulfamoyl chloride to introduce the sulfonamide group. Finally, the dimethylamino group is introduced using dimethylamine in the presence of a base such as sodium hydride.
Wissenschaftliche Forschungsanwendungen
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has been extensively studied for its potential use as an antiparasitic agent. In vitro studies have shown that 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide is effective against a variety of parasites, including Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum, the causative agent of malaria. In vivo studies have also shown promising results, with 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide being effective in animal models of Chagas disease and visceral leishmaniasis.
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-6-4-5-7-15(11)18-16(20)13-10-12(8-9-14(13)17)23(21,22)19(2)3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRBYGOEEVGGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)

![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)
![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)